N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, an oxadiazole ring, and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the oxadiazole ring and the methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- N-(2-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C28H25N5O6 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N5O6/c1-17-8-13-23(38-3)21(14-17)29-24(34)15-32-22-7-5-4-6-20(22)27(35)33(28(32)36)16-25-30-26(31-39-25)18-9-11-19(37-2)12-10-18/h4-14H,15-16H2,1-3H3,(H,29,34) |
InChI Key |
IUWACBLJZHJTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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